molecular formula C15H24BrNO B14588669 3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide CAS No. 61321-52-6

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide

Cat. No.: B14588669
CAS No.: 61321-52-6
M. Wt: 314.26 g/mol
InChI Key: WLUQTTONWOBNBD-UHFFFAOYSA-N
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Description

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide is a complex organic compound that features a cyclopentyl ring, a phenol group, and a methylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopentyl phenol with 3-chloropropylamine, followed by methylation of the resulting amine. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active site residues, while the methylamino propyl side chain can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[3-(Dimethylamino)propyl]cyclopentyl]phenol
  • 3-[1-[3-(Ethylamino)propyl]cyclopentyl]phenol
  • 3-[1-[3-(Propylamino)propyl]cyclopentyl]phenol

Uniqueness

3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl ring and the phenol group allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

61321-52-6

Molecular Formula

C15H24BrNO

Molecular Weight

314.26 g/mol

IUPAC Name

3-[1-[3-(methylamino)propyl]cyclopentyl]phenol;hydrobromide

InChI

InChI=1S/C15H23NO.BrH/c1-16-11-5-10-15(8-2-3-9-15)13-6-4-7-14(17)12-13;/h4,6-7,12,16-17H,2-3,5,8-11H2,1H3;1H

InChI Key

WLUQTTONWOBNBD-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1(CCCC1)C2=CC(=CC=C2)O.Br

Origin of Product

United States

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